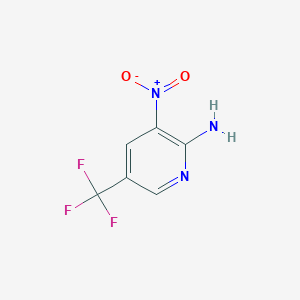

3-Nitro-5-(trifluoromethyl)pyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N3O2/c7-6(8,9)3-1-4(12(13)14)5(10)11-2-3/h1-2H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUVKANNSWTRJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442417 | |

| Record name | 3-nitro-5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53359-69-6 | |

| Record name | 3-nitro-5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the primary synthesis pathways for 3-Nitro-5-(trifluoromethyl)pyridin-2-amine, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of two viable synthetic routes, including detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate laboratory application.

Executive Summary

The synthesis of this compound can be effectively achieved through two principal pathways:

-

Pathway 1: Electrophilic Nitration of 2-amino-5-(trifluoromethyl)pyridine. This direct approach involves the nitration of a commercially available or readily synthesized precursor. The regioselectivity of this reaction is influenced by the directing effects of both the amino and trifluoromethyl groups.

-

Pathway 2: Nucleophilic Amination of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine. This route involves the synthesis of a chlorinated pyridine precursor followed by amination. This pathway may offer advantages in terms of regioselectivity and product purity.

This guide will provide a detailed examination of both pathways, presenting the necessary experimental procedures and associated data to enable researchers to replicate these syntheses.

Pathway 1: Nitration of 2-amino-5-(trifluoromethyl)pyridine

This pathway commences with the synthesis of the starting material, 2-amino-5-(trifluoromethyl)pyridine, followed by its direct nitration.

Step 1: Synthesis of 2-amino-5-(trifluoromethyl)pyridine

The synthesis of 2-amino-5-(trifluoromethyl)pyridine is a prerequisite for this pathway. While this compound is commercially available, a common laboratory-scale synthesis involves the amination of 2-chloro-5-(trifluoromethyl)pyridine.

Experimental Protocol: Synthesis of 2-amino-5-(trifluoromethyl)pyridine

A detailed protocol for the amination of a similar compound, 2,3-dichloro-5-(trifluoromethyl)pyridine, is provided in U.S. Patent US4349681A, which can be adapted for the synthesis of 2-amino-5-(trifluoromethyl)pyridine. In a typical procedure, 2-chloro-5-(trifluoromethyl)pyridine is reacted with aqueous ammonia in an autoclave at elevated temperature and pressure.

| Parameter | Value |

| Starting Material | 2-chloro-5-(trifluoromethyl)pyridine |

| Reagent | 28% Aqueous Ammonia |

| Temperature | 100-150 °C |

| Pressure | ~2 atm |

| Reaction Time | 5-24 hours |

| Product | 2-amino-5-(trifluoromethyl)pyridine |

Table 1: Reaction parameters for the synthesis of 2-amino-5-(trifluoromethyl)pyridine.

Step 2: Nitration of 2-amino-5-(trifluoromethyl)pyridine

The nitration of 2-aminopyridine derivatives typically yields a mixture of isomers. The directing effects of the substituents on the pyridine ring play a crucial role in determining the product distribution. The amino group at the 2-position is an activating group and directs electrophilic substitution to the 3- and 5-positions. The trifluoromethyl group at the 5-position is a strongly deactivating, meta-directing group. Therefore, the nitration of 2-amino-5-(trifluoromethyl)pyridine is expected to favor the introduction of the nitro group at the 3-position.

Experimental Protocol: Nitration of 2-amino-5-(trifluoromethyl)pyridine

While a specific protocol for the nitration of 2-amino-5-(trifluoromethyl)pyridine to yield the 3-nitro isomer as the major product is not extensively detailed in the available literature, general procedures for the nitration of 2-aminopyridines can be adapted. A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent.

| Parameter | Value |

| Starting Material | 2-amino-5-(trifluoromethyl)pyridine |

| Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid |

| Temperature | 0-10 °C (controlled) |

| Product | This compound (and isomers) |

| Purification | Column chromatography or fractional crystallization |

Table 2: General reaction parameters for the nitration of 2-amino-5-(trifluoromethyl)pyridine.

Logical Workflow for Pathway 1

Pathway 2: Amination of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine

This alternative pathway involves the initial synthesis of a chlorinated and nitrated pyridine precursor, followed by a nucleophilic aromatic substitution to introduce the amino group.

Step 1: Synthesis of 2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine

The synthesis of the precursor for this pathway often starts from a commercially available hydroxypyridine derivative.

Step 2: Synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine

The conversion of the hydroxyl group to a chlorine atom is a key step in this pathway. This is typically achieved using a chlorinating agent such as phosphorus oxychloride or thionyl chloride.

Experimental Protocol: Synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine

A detailed procedure for this chlorination is available.[1]

| Parameter | Value |

| Starting Material | 2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine |

| Reagent | Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂) |

| Catalyst | Quinoline or N,N-Dimethylformamide (DMF) |

| Temperature | 80-120 °C |

| Reaction Time | 1.5-3 hours |

| Yield | 88-92% |

| Product | 2-chloro-3-nitro-5-(trifluoromethyl)pyridine |

Table 3: Reaction parameters for the synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine.

Step 3: Amination of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine

The final step is the nucleophilic substitution of the chlorine atom with an amino group. This reaction is typically carried out using ammonia or a source of ammonia.

Experimental Protocol: Amination of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine

Based on analogous reactions described in the literature, such as the amination of 2-chloro-3-nitropyridine, this step can be performed using aqueous ammonia or a solution of ammonia in an organic solvent.[2]

| Parameter | Value |

| Starting Material | 2-chloro-3-nitro-5-(trifluoromethyl)pyridine |

| Reagent | Aqueous Ammonia or Ammonia in a solvent |

| Temperature | Room temperature to moderate heating |

| Product | This compound |

Table 4: General reaction parameters for the amination of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine.

Logical Workflow for Pathway 2

Conclusion

Both presented pathways offer viable routes for the synthesis of this compound. Pathway 1 is more direct but may present challenges in controlling regioselectivity and purifying the desired isomer. Pathway 2 is a multi-step synthesis but is likely to provide a cleaner product with higher regiochemical control. The choice of pathway will depend on the specific requirements of the research, including the availability of starting materials, desired purity of the final product, and the scale of the synthesis. The detailed protocols and data provided in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-5-(trifluoromethyl)pyridin-2-amine is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs, including a nitro group, a trifluoromethyl group, and an amino group on a pyridine scaffold, impart a unique electronic and conformational profile. These features make it a valuable building block and a potential pharmacophore. The trifluoromethyl group is known to enhance metabolic stability and binding affinity, while the nitro and amino groups provide sites for further chemical modification and interaction with biological targets.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. While experimental data for this specific molecule is not widely available in peer-reviewed literature, this document compiles available computed data and outlines detailed experimental protocols for its determination. Furthermore, based on the biological activity of closely related analogues, this guide explores its potential role as an antagonist of the Androgen Receptor (AR), a critical target in prostate cancer therapy.

Core Physicochemical Properties

Table 1: Summary of Physicochemical Properties

| Property | Value | Data Source |

| Molecular Formula | C₆H₄F₃N₃O₂ | PubChem[1] |

| Molecular Weight | 207.11 g/mol | PubChem (Computed)[1] |

| CAS Number | 53359-69-6 | PubChem[1] |

| logP (Octanol-Water Partition Coefficient) | 1.8 | PubChem (Computed, XLogP3)[1] |

| Hydrogen Bond Donors | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptors | 5 | PubChem (Computed)[1] |

| Rotatable Bond Count | 1 | PubChem (Computed)[1] |

| Topological Polar Surface Area (TPSA) | 84.7 Ų | PubChem (Computed)[1] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| pKa (Acid Dissociation Constant) | Data not available | - |

| Aqueous Solubility | Data not available | - |

Experimental Protocols for Physicochemical Characterization

The following sections describe standard experimental methodologies that can be employed to determine the key physicochemical properties of this compound.

Workflow for Physicochemical Profiling

A logical workflow is essential for the systematic characterization of a novel chemical entity. The following diagram illustrates a typical process for physicochemical profiling.

References

3-Nitro-5-(trifluoromethyl)pyridin-2-amine CAS number 1423037-43-7 properties

Authored for Researchers, Scientists, and Drug Development Professionals

Corrected CAS Number: 53359-69-6

Initial Note: The CAS number 1423037-43-7, as provided in the topic query, is incorrectly associated with 3-Nitro-5-(trifluoromethyl)pyridin-2-amine. Extensive database searches indicate that CAS number 1423037-43-7 is assigned to (3R,4S)-4-(p-tolyl)pyrrolidine-3-carboxylic acid hydrochloride. This guide will focus on the properties and synthesis of this compound, correctly identified by CAS number 53359-69-6 .

Core Compound Properties

This compound is a fluorinated pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the pyridine ring, making it a key intermediate for the synthesis of various biologically active molecules.[1]

Physicochemical and Computed Properties

The following table summarizes the key physicochemical and computed properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₄F₃N₃O₂ | PubChem[2] |

| Molecular Weight | 207.11 g/mol | PubChem[2] |

| Exact Mass | 207.02556087 Da | PubChem[2] |

| XLogP3 | 1.8 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Topological Polar Surface Area | 84.7 Ų | PubChem[2] |

| Heavy Atom Count | 14 | PubChem[2] |

| Formal Charge | 0 | PubChem[2] |

| Complexity | 227 | PubChem[2] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine from 3-Nitro-5-(trifluoromethyl)pyridin-2-ol

This protocol is adapted from established procedures for the chlorination of hydroxypyridines.[3]

-

Materials:

-

3-Nitro-5-(trifluoromethyl)pyridin-2-ol (1 equivalent)

-

Phosphorus oxychloride (POCl₃) (3 equivalents)

-

Benzyltrimethylammonium chloride (0.5 equivalents)

-

Acetonitrile

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-Nitro-5-(trifluoromethyl)pyridin-2-ol (1.44 mmol, 300 mg) in acetonitrile (4.5 mL).

-

To the solution, add phosphorus oxychloride (4.33 mmol, 0.4 mL) and benzyltrimethylammonium chloride (0.721 mmol, 164 mg).

-

Heat the reaction mixture to 80°C and stir for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., petroleum ether/ethyl acetate = 15/1).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography if necessary.

-

Step 2: Synthesis of this compound from 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine

This protocol is a generalized method based on a patent describing the amination of similar 2-halogenated pyridines.

-

Materials:

-

2-Chloro-3-nitro-5-(trifluoromethyl)pyridine (1 equivalent)

-

Aqueous ammonia (28%)

-

-

Procedure:

-

Place 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine into a high-pressure autoclave.

-

Add an excess of 28% aqueous ammonia.

-

Seal the autoclave and heat the mixture to a temperature between 100°C and 150°C.

-

Maintain the reaction at this temperature for several hours, monitoring the internal pressure.

-

After the reaction is complete, cool the autoclave to room temperature.

-

Carefully vent the autoclave and collect the reaction mixture.

-

The product, which may precipitate as crystals, can be isolated by filtration.

-

Wash the isolated solid with water and dry to obtain this compound.

-

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing nitro and trifluoromethyl groups, and the electron-donating amino group. The amino group protons will likely appear as a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.

IR Spectroscopy

The infrared spectrum will provide information about the functional groups present. Key expected vibrational frequencies include:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Amine) | 3400-3250 | Two bands for a primary amine[4] |

| N-H Bend (Amine) | 1650-1580 | Primary amine scissoring vibration[4] |

| C=C, C=N Stretch (Aromatic) | 1600-1450 | Aromatic ring vibrations |

| N-O Stretch (Nitro) | 1550-1500 and 1360-1300 | Asymmetric and symmetric stretching |

| C-F Stretch (Trifluoromethyl) | 1350-1120 | Strong, characteristic absorptions |

| C-N Stretch (Aromatic Amine) | 1335-1250 | Stretching vibration[4] |

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (207.11 g/mol ). Fragmentation patterns may include the loss of the nitro group (NO₂) and other characteristic fragments.

Applications in Drug Discovery and Development

While this compound itself is primarily a synthetic intermediate, its structural motifs are found in compounds with significant biological activity.

Role as a Synthetic Building Block

The trifluoromethyl- and nitro-substituted pyridine core is a key pharmacophore in modern drug design. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule.[1] The amino group on the pyridine ring provides a reactive handle for further chemical modifications, allowing for the construction of more complex molecules through reactions such as amidation and nucleophilic aromatic substitution.

Potential Therapeutic Areas

A closely related and more complex derivative, 5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine , has been identified as a novel pure androgen receptor (AR) antagonist.[5][6] This compound has shown efficacy against antiandrogen resistance in prostate cancer models.[5][6] This suggests that the this compound core could be a valuable starting point for the development of new therapeutics targeting the androgen receptor signaling pathway.

Caption: Logical relationship from the core compound to a potential therapeutic application.

Safety and Handling

Detailed safety information for this compound is not available. However, based on the safety data for the precursor, 3-Nitro-5-(trifluoromethyl)pyridin-2-ol, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.

-

First Aid:

-

Inhalation: Move the victim to fresh air and keep at rest in a comfortable position for breathing. Call a poison center or doctor if you feel unwell.

-

Skin Contact: Wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

Conclusion

This compound (CAS 53359-69-6) is a valuable chemical intermediate with significant potential in the field of drug discovery, particularly in the development of androgen receptor modulators. While detailed experimental data for this specific compound is sparse, its synthesis is achievable through established chemical transformations. The physicochemical properties conferred by the trifluoromethyl and nitro functional groups make it an attractive scaffold for the design of novel therapeutic agents. Researchers and drug development professionals should consider this compound as a key building block for creating new and effective pharmaceuticals.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H4F3N3O2 | CID 10608391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-CHLORO-3-NITRO-5-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound 3-Nitro-5-(trifluoromethyl)pyridin-2-amine, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its spectroscopic characterization.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₄F₃N₃O₂

-

Molecular Weight: 207.11 g/mol [1]

-

CAS Number: 53359-69-6[1]

Executive Summary

Due to the limited availability of public experimental spectral data for this compound, this guide presents a combination of predicted data and experimental data from structurally analogous compounds. This approach provides a robust framework for the spectroscopic identification and characterization of this molecule. The methodologies for obtaining such spectra are also detailed to aid in experimental design and data interpretation.

Predicted Spectral Data

In the absence of publicly available experimental spectra, predicted data serves as a valuable reference. The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-4 | 8.5 - 8.7 | Doublet |

| H-6 | 8.2 - 8.4 | Doublet |

| NH₂ | 7.0 - 8.0 | Broad Singlet |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 155 - 160 |

| C-3 | 130 - 135 |

| C-4 | 140 - 145 |

| C-5 | 120 - 125 (quartet, J_CF) |

| C-6 | 145 - 150 |

| CF₃ | 120 - 125 (quartet, J_CF) |

Predicted ¹⁹F NMR Data

| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity |

| CF₃ | -60 to -70 | Singlet |

Predicted IR Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | 3400 - 3500 | Medium |

| N-H Stretch (symmetric) | 3300 - 3400 | Medium |

| N-H Bend | 1600 - 1650 | Strong |

| C=C Stretch (aromatic) | 1550 - 1600 | Medium-Strong |

| NO₂ Stretch (asymmetric) | 1500 - 1550 | Strong |

| NO₂ Stretch (symmetric) | 1330 - 1370 | Strong |

| C-F Stretch | 1100 - 1300 | Very Strong |

Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M]⁺ | 207.03 |

| [M-NO₂]⁺ | 161.03 |

| [M-CF₃]⁺ | 138.04 |

Experimental Data from Structural Analogs

To supplement the predicted data, experimental spectral information from a closely related compound, 3-Chloro-5-(trifluoromethyl)pyridin-2-amine , is provided for comparative analysis. The primary difference to consider is the substitution of a nitro group (-NO₂) in the target compound with a chloro group (-Cl) in the analog. This substitution will most significantly impact the electronic environment and, consequently, the NMR chemical shifts and the IR vibrational modes associated with the substituent.

Experimental ¹H NMR Data for 3-Chloro-5-(trifluoromethyl)pyridin-2-amine

No publicly available experimental data for this specific analog could be found.

Experimental IR Data for 3-Chloro-5-(trifluoromethyl)pyridin-2-amine

No publicly available experimental data for this specific analog could be found.

Experimental Mass Spectrometry Data for 3-Chloro-5-(trifluoromethyl)pyridin-2-amine

No publicly available experimental data for this specific analog could be found.

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR, IR, and MS data for compounds similar to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire spectra with a spectral width of 0-12 ppm, a pulse angle of 30-45°, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence with a spectral width of 0-200 ppm and a longer acquisition time to account for the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire spectra with a spectral width appropriate for trifluoromethyl groups (e.g., -50 to -80 ppm) using a fluorine-observe probe.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.

-

Instrumentation: Employ a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion peak (e.g., m/z 50-300).

Visualized Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available information on the molecular structure and conformation of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine. Due to a lack of publicly available experimental data from techniques such as X-ray crystallography or NMR spectroscopy for this specific compound, this document primarily relies on computed data from publicly accessible chemical databases. The guide presents the fundamental molecular properties and a visualization of its two-dimensional structure. It must be emphasized that a comprehensive conformational analysis, including rotational barriers and detailed three-dimensional geometry, cannot be provided without dedicated experimental or computational studies.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to the presence of electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups, as well as an electron-donating amino (-NH₂) group. These functional groups are known to modulate the electronic properties, reactivity, and intermolecular interactions of the parent pyridine ring, making it a potentially valuable scaffold for the design of novel therapeutic agents and functional materials. A thorough understanding of its molecular structure and preferred conformation is crucial for predicting its physicochemical properties, biological activity, and for designing structure-activity relationship (SAR) studies.

Molecular Structure

The molecular structure of this compound consists of a central pyridine ring substituted at the 2-, 3-, and 5-positions with an amine group, a nitro group, and a trifluoromethyl group, respectively.

Physicochemical Properties

A summary of the key physicochemical properties for this compound, based on computed data, is presented in Table 1.[1]

| Property | Value | Source |

| Molecular Formula | C₆H₄F₃N₃O₂ | PubChem[1] |

| Molecular Weight | 207.11 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 53359-69-6 | PubChem[1] |

| XLogP3 | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Molecular Visualization

The two-dimensional chemical structure of this compound is depicted in the following diagram:

References

The Biological Activity of Trifluoromethylpyridine Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of trifluoromethylpyridine derivatives, providing researchers and drug development professionals with a comprehensive overview of this critical class of compounds.

Introduction

Trifluoromethylpyridine (TFMP) derivatives have emerged as a cornerstone in modern medicinal chemistry and agrochemical research. The incorporation of the trifluoromethyl (-CF3) group onto the pyridine scaffold imparts a unique combination of physicochemical properties, including increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets.[1] These characteristics have led to the development of a diverse array of TFMP-containing compounds with a broad spectrum of biological activities, ranging from anticancer and antiviral to antibacterial and herbicidal. This technical guide provides a detailed overview of the biological activities of trifluoromethylpyridine derivatives, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Anticancer Activity

Trifluoromethylpyridine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Inhibition of Kinase Signaling Pathways

A prominent mechanism of action for many anticancer TFMP derivatives is the inhibition of protein kinases, particularly within the PI3K/mTOR signaling cascade, which is frequently dysregulated in various cancers.

The following table summarizes the in vitro cytotoxic activity of representative trifluoromethylpyridine derivatives against various human cancer cell lines.

| Compound ID | Derivative Class | Target Cell Line | IC50 (µM) | Reference |

| 3b | Thiazolo[4,5-d]pyrimidine | A375 (Melanoma) | 25.4 | [2] |

| C32 (Melanoma) | 24.4 | [2] | ||

| MCF-7 (Breast) | - | |||

| DU145 (Prostate) | - | |||

| Compound 15 | Trifluoromethylquinoline | Various | Surpasses Doxorubicin | [3] |

| TTI-4 | 4-(Trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63 | [4] |

Note: '-' indicates data not available in the provided search results.

Signaling Pathway: PI3K/mTOR Inhibition

Trifluoromethylpyridine derivatives can act as potent inhibitors of kinases within the PI3K/mTOR pathway, leading to the suppression of downstream signaling events that promote cell growth and proliferation.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[5]

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Trifluoromethylpyridine derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the trifluoromethylpyridine derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.

Antiviral Activity

Certain trifluoromethylpyridine derivatives have shown promising activity against plant viruses, such as Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). Their mechanism of action often involves the induction of systemic acquired resistance (SAR) in the host plant.[1]

Induction of Plant Defense Pathways

These compounds can trigger the phenylpropanoid biosynthesis pathway, leading to the production of defense-related compounds and the activation of defense enzymes like superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia-lyase (PAL).[1]

The following table presents the in vivo antiviral efficacy of selected trifluoromethylpyridine piperazine derivatives.

| Compound ID | Virus | Activity Type | EC50 (µg/mL) | Reference |

| A16 | TMV | Protective | 18.4 | [1] |

| CMV | Protective | 347.8 | [1] | |

| A17 | TMV | Curative | 86.1 | [1] |

| S8 | CMV | Protective | 95.0 | [6] |

| CMV | Inactivation | 18.1 | [6] | |

| Ningnanmycin (Control) | TMV | Protective | 50.2 | [1] |

| CMV | Protective | 359.6 | [1] |

Signaling Pathway: Phenylpropanoid Biosynthesis Induction

Trifluoromethylpyridine derivatives can act as elicitors, activating the phenylpropanoid pathway, a key component of plant defense responses.

Experimental Protocol: Antiviral Activity Assay (Half-Leaf Method)

This method is commonly used to evaluate the protective, curative, and inactivation activities of compounds against TMV in plants.

Materials:

-

Nicotiana tabacum L. (tobacco) plants

-

Tobacco Mosaic Virus (TMV) inoculum

-

Trifluoromethylpyridine derivative solutions

-

Phosphate buffer (0.01 M, pH 7.4)

-

Carborundum (abrasive)

Procedure:

-

Protective Activity:

-

Evenly apply the trifluoromethylpyridine derivative solution to the left side of a tobacco leaf.

-

Apply the solvent control to the right side of the same leaf.

-

After 24 hours, inoculate the entire leaf with TMV by gently rubbing with a cotton swab dipped in the virus inoculum mixed with carborundum.

-

Rinse the leaf with water after 30 minutes.

-

-

Curative Activity:

-

Inoculate the entire tobacco leaf with TMV as described above.

-

After 24 hours, apply the trifluoromethylpyridine derivative solution to the left side of the leaf and the solvent control to the right side.

-

-

Inactivation Activity:

-

Mix the trifluoromethylpyridine derivative solution with the TMV inoculum and let it stand for 30 minutes.

-

Inoculate the left side of a tobacco leaf with this mixture and the right side with a mixture of the solvent and TMV inoculum.

-

-

Evaluation:

-

Keep the plants in a greenhouse for 3-4 days.

-

Count the number of local lesions on both sides of the leaves.

-

Calculate the percent inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the number of lesions on the control side and T is the number of lesions on the treated side.

-

Determine the EC50 value from a dose-response curve.

-

Antibacterial Activity

Trifluoromethylpyridine derivatives have also been investigated for their antibacterial properties, showing efficacy against various plant and human pathogens.

Quantitative Antibacterial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of some trifluoromethylpyridine derivatives against different bacterial strains.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Pyrazole Derivatives | Staphylococcus aureus (MRSA) | 3.12 | [7] |

| S. aureus (MRSA) | 0.78 - 1.56 | [7] | |

| 1,2,3-Triazole Analogues | Various | - | [8] |

| Pyridine Nucleosides | Staphylococcus aureus | 1.3 - 4.9 | [9] |

| Bacillus infantis | 1.3 - 4.9 | [9] | |

| Escherichia coli | 1.3 - 4.9 | [9] | |

| Stenotrophomonas maltophilia | 1.3 - 4.9 | [9] |

Note: '-' indicates data not available in the provided search results.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11][12]

Materials:

-

Bacterial strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Trifluoromethylpyridine derivative stock solution

-

Sterile 96-well microtiter plates

-

Multichannel pipette

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the trifluoromethylpyridine derivative in the broth medium directly in the 96-well plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density using a microplate reader.

Structure-Activity Relationship (SAR) Insights

The biological activity of trifluoromethylpyridine derivatives is highly dependent on the substitution pattern on both the pyridine ring and any appended moieties.

-

Anticancer Activity: For thiazolo[4,5-d]pyrimidine derivatives, the presence of a chlorine atom at the 7-position and a phenyl group at the 3-position of the thiazolo[4,5-d]pyrimidine scaffold was found to be crucial for potent anticancer activity.[2] In the case of isoxazole-based molecules, the introduction of a trifluoromethyl group significantly enhanced anticancer activity compared to the non-fluorinated analogue.[13]

-

Antibacterial Activity: In a series of N-(trifluoromethyl)phenyl substituted pyrazole derivatives, lipophilic substituents on the aniline moiety, such as chloro and bromo groups, led to improved antibacterial activity. Dichloro substitution resulted in one of the most potent compounds in the series. Conversely, hydrophilic or protic substituents diminished or eliminated the activity.[7]

Conclusion

Trifluoromethylpyridine derivatives represent a versatile and highly valuable class of compounds in the pursuit of novel therapeutics and agrochemicals. Their unique chemical properties, conferred by the trifluoromethyl group, allow for the fine-tuning of biological activity across a wide range of targets. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with these promising molecules. Further exploration of the vast chemical space of trifluoromethylpyridine derivatives, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, will undoubtedly lead to the discovery of new and improved agents to address unmet medical and agricultural needs.

References

- 1. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Trifluoromethylpyridine piperazine derivatives: synthesis and anti-plant virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. Broth Microdilution | MI [microbiology.mlsascp.com]

- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 13. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Rising Profile of Nitropyridines in Modern Drug Discovery: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridine scaffold is a cornerstone in medicinal chemistry, with approximately 14% of FDA-approved N-heterocyclic drugs featuring this core structure.[1][2] Among pyridine derivatives, nitropyridines are emerging as a particularly versatile and promising class of compounds. Historically utilized as synthetic precursors, their intrinsic biological activities are now being extensively explored, revealing potent applications across oncology, infectious diseases, and inflammatory disorders. The electron-withdrawing nature of the nitro group significantly modulates the electronic properties of the pyridine ring, making these compounds valuable intermediates for complex syntheses and bioactive agents in their own right.[3] This guide provides an in-depth analysis of the current landscape of nitropyridine compounds in drug discovery, summarizing key biological activities, quantitative data, detailed experimental protocols, and relevant signaling pathways.

Core Biological Activities and Therapeutic Potential

Nitropyridine derivatives have demonstrated a broad spectrum of biological activities, positioning them as privileged scaffolds for tackling diverse therapeutic challenges.[1][2][4][5]

Anticancer Activity

Nitropyridines have shown significant potential as anticancer agents through various mechanisms of action.

-

Microtubule-Targeting Agents: A novel class of 3-nitropyridine analogues has been identified as potent microtubule-destabilizing agents.[6] These compounds induce G2/M phase cell cycle arrest and apoptosis by binding to the colchicine-site of tubulin, thereby inhibiting tubulin polymerization.[6] This mechanism is crucial for disrupting cell division in rapidly proliferating cancer cells.[6]

-

Kinase Inhibition: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[7] Nitropyridines serve as key structural motifs in a multitude of kinase inhibitors.

-

Janus Kinase 2 (JAK2): Potent JAK2 inhibitors have been synthesized from 2-chloro-5-methyl-3-nitropyridine precursors.[1][2] JAK2 is a non-receptor tyrosine kinase central to the JAK-STAT signaling pathway, which is vital for hematopoiesis and immune response and is often dysregulated in myeloproliferative neoplasms.

-

Rho-Kinase (ROCK): Using 2,4-dichloro-5-nitropyridine as a starting material, potent inhibitors of ROCK have been developed.[8] The ROCK pathway is involved in cell contraction, motility, and morphology, making it a target for cancer and other diseases.[8]

-

Other Kinases: Nitropyridine scaffolds are integral to the synthesis of inhibitors for cyclin G-associated kinase (GAK), p70S6Kβ, FLT3, Aurora Kinase, and Activin receptor-like kinase 5 (ALK5).[1][4][9][10]

-

-

Induction of Apoptosis: Certain nitropyridine and pyridinium salt derivatives have been shown to induce apoptosis in leukemia and other cancer cell lines through caspase-3 and caspase-8 dependent pathways.[11][12]

Antimicrobial Activity

The nitropyridine core is present in compounds with significant antibacterial and antifungal properties.

-

Antibacterial Action: Derivatives of 3-hydroxy-2-nitropyridine have demonstrated high antibacterial activity against Enterococcus faecalis and Staphylococcus aureus.[1][2] Other synthesized nitropyridine derivatives show moderate activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[2]

-

Antifungal Effects: The same 3-hydroxy-2-nitropyridine derivatives also exhibit notable antifungal activity against Candida albicans, Candida glabrata, and Candida tropicalis.[1][2] The presence of a nitro group has been noted as being crucial for the antifungal efficacy of certain heterocyclic N-oxides.[13]

Enzyme Inhibition

Beyond kinases, nitropyridines have been developed to inhibit other classes of enzymes.

-

Urease Inhibition: 3-Nitropyridylpiperazine derivatives have been synthesized and evaluated as potential urease inhibitors for the treatment of gastric diseases caused by pathogens like Helicobacter pylori.[2][4]

-

Chymotrypsin Inhibition: A 5-nitropyridin-2-yl derivative of Meldrum's acid has shown dual inhibitory activity against both urease and chymotrypsin.[1]

Quantitative Bioactivity Data

The following tables summarize the quantitative data for various nitropyridine derivatives across different biological targets.

Table 1: Enzyme Inhibition Data

| Compound Class/Derivative | Target Enzyme | IC50 Value (µM) | Reference |

| Pyridyloxy-acetophenone oxime ethers | Protoporphyrinogen oxidase | 3.11 - 4.18 | [1] |

| 4-Aza-6-nitrobenzofuroxan | HIV-1 Integrase (Strand Transfer) | 190 ± 30 | [1][4] |

| 4-Aza-6-nitrobenzofuroxan | HIV-1 Integrase (3' Processing) | 60 ± 15 | [1][4] |

| 4-Aza-6-nitrobenzofuroxan | HIV-1 RNase H | 90 ± 20 | [1][4] |

| 5-Nitropyridin-2-yl Meldrum's acid deriv. | Chymotrypsin | 8.67 ± 0.1 | [1] |

| 5-Nitropyridin-2-yl Meldrum's acid deriv. | Urease | 29.21 ± 0.98 | [1] |

| JAK2 Inhibitor (unspecified deriv.) | JAK2 | 8.5 - 12.2 | [4] |

Table 2: Anticancer Activity Data

| Compound Class/Derivative | Cell Line | Activity | Value (µM) | Reference |

| 6-(2,4-dimethoxyphenyl)-4-(...)-1H-pyridin-2-one (1) | HepG2 (Liver) | IC50 | 4.5 ± 0.3 | [12] |

| Pyridine-urea derivative (8e) | MCF-7 (Breast) | IC50 | <10 | [14] |

| Pyridine-urea derivative (8n) | MCF-7 (Breast) | IC50 | <10 | [14] |

| Pyridine-urea derivative (8e) | VEGFR-2 (enzyme) | IC50 | 3.93 ± 0.73 | [14] |

| 5-Nitroisatin Thiosemicarbazone (Ligand) | MDA-MB-231 (Breast) | IC50 | ~3.3 | [15] |

| Cu(II) Complex of 5-Nitroisatin TSC | MDA-MB-231 (Breast) | IC50 | 0.85 | [15] |

Table 3: Antimicrobial Activity Data

| Compound Class/Derivative | Microbial Strain | Activity | Value (µg/mL) | Reference |

| N-hydroxy-pyridoxazinone (R = n-Bu) | C. albicans, C. glabrata, C. tropicalis | MIC | 62.5 | [1][2] |

| N-hydroxy-pyridoxazinone (R = n-Bu) | E. faecalis | MIC | 7.8 | [1][2] |

| N-hydroxy-pyridoxazinone (R = n-Bu) | S. aureus | MIC | 31.2 | [1][2] |

| N-hydroxy-pyridoxazinone (R = Et) | S. agalactiae | MIC | 62.5 | [1][2] |

| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | E. coli strains | MIC | 0.2 - 1.3 | [16] |

Key Signaling Pathways and Workflows

Visualizing the complex interactions targeted by nitropyridine compounds is essential for understanding their mechanism of action.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a critical role in immunity and cell proliferation.[13] Nitropyridine-based inhibitors often target kinases like JAK2 within this pathway.

Rho-ROCK Signaling Pathway

The Rho-ROCK pathway is a pivotal regulator of the actin cytoskeleton, influencing cell contraction and motility.[8] It is a key target in cancer and cardiovascular disease.

General Workflow: Synthesis and Screening of Kinase Inhibitors

The development of nitropyridine-based kinase inhibitors follows a structured workflow from chemical synthesis to biological validation.

Detailed Experimental Protocols

This section provides detailed methodologies for key assays cited in the evaluation of nitropyridine compounds.

Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay is used to determine if a compound inhibits the formation of microtubules from tubulin monomers.[2]

-

Principle: The assembly of purified tubulin into microtubules is monitored in real-time. A fluorescent reporter that preferentially binds to polymerized microtubules is included, causing an increase in fluorescence intensity as polymerization proceeds. Inhibitors will decrease the rate and extent of this fluorescence increase.[2]

-

Materials:

-

Purified tubulin (>99%, e.g., porcine brain tubulin)

-

General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

GTP solution (100 mM stock)

-

Glycerol

-

Fluorescent reporter (e.g., DAPI)

-

Test nitropyridine compounds and controls (e.g., Nocodazole as inhibitor, Paclitaxel as enhancer)

-

Pre-warmed (37°C) black, clear-bottom 96-well plates

-

Temperature-controlled fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm)

-

-

Methodology:

-

Preparation of Reagents: On ice, prepare a "Tubulin Reaction Mix" with a final concentration of 2 mg/mL tubulin in General Tubulin Buffer. Supplement the buffer with 1 mM GTP, 15% glycerol, and the fluorescent reporter as per manufacturer instructions. Keep this mix on ice.[2]

-

Compound Plating: Prepare 10x working stocks of your nitropyridine test compounds and controls in General Tubulin Buffer. Add 5 µL of the 10x compound stock, control, or vehicle (e.g., DMSO in buffer) to the appropriate wells of the pre-warmed 96-well plate.[2]

-

Initiation of Polymerization: To initiate the reaction, add 45 µL of the ice-cold Tubulin Reaction Mix to each well for a final volume of 50 µL. Avoid introducing air bubbles.

-

Data Acquisition: Immediately place the plate in the pre-warmed (37°C) microplate reader. Measure fluorescence intensity every 60 seconds for 60 minutes.[10]

-

Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. The effect of the inhibitor is quantified by comparing the Vmax (maximum rate of polymerization) and the final polymer mass (plateau fluorescence) of the treated sample to the vehicle control.

-

Protocol: MTT Cell Viability Assay

This colorimetric assay determines the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.[1]

-

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active (living) cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring absorbance.[1]

-

Materials:

-

Cancer cell lines (e.g., HepG2, MCF-7)

-

Complete cell culture medium

-

96-well flat-bottom sterile plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Test nitropyridine compounds

-

Microplate reader (absorbance at 570 nm, reference at ~630-650 nm)

-

-

Methodology:

-

Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the nitropyridine compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a negative control. Incubate for the desired treatment period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[4]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[11]

-

Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle shaking or pipetting to completely dissolve the formazan crystals.[1][4]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of >650 nm to subtract background absorbance.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot viability against compound concentration and use a non-linear regression model to determine the IC50 value.

-

Protocol: Biochemical JAK2 Kinase Inhibition Assay (Luminescence-Based)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified JAK2.

-

Principle: The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate peptide by the JAK2 enzyme. A reagent is added that converts the remaining ATP into a luminescent signal. A high signal indicates low kinase activity (inhibition), while a low signal indicates high kinase activity (no inhibition).

-

Materials:

-

Purified, recombinant JAK2 enzyme

-

Kinase substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

-

Kinase assay buffer

-

ATP solution

-

Test nitropyridine compounds

-

Luminescence-based kinase detection kit (e.g., ADP-Glo™)

-

384-well white assay plates

-

Luminometer plate reader

-

-

Methodology:

-

Compound Plating: Prepare serial dilutions of the nitropyridine test compounds in the assay buffer. The final DMSO concentration should be kept constant and low (<1%). Add 5 µL of the diluted compound or vehicle control to the wells of a 384-well plate.[3]

-

Enzyme/Substrate Addition: Prepare a solution containing the JAK2 enzyme and its substrate peptide in assay buffer. Add 10 µL of this solution to each well. Incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.[3]

-

Reaction Initiation: Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be near its Michaelis-Menten constant (Km) for JAK2 to ensure sensitive detection of inhibitors.[3]

-

Reaction Incubation: Incubate the plate for 60 minutes at 30°C.[3]

-

Signal Generation: Stop the kinase reaction and detect the remaining ATP using the detection kit reagents according to the manufacturer's protocol. This typically involves a two-step process: first, stopping the reaction and depleting unused ATP, and second, adding a detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.[3]

-

Conclusion and Future Directions

Nitropyridine compounds represent a fertile ground for drug discovery, demonstrating a remarkable breadth of biological activity. Their utility as both versatile synthetic intermediates and potent bioactive molecules makes them highly attractive scaffolds.[1][2][4][5] The data clearly indicate strong potential in oncology, particularly through kinase inhibition and microtubule disruption, as well as in the development of novel antimicrobial agents. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity while minimizing potential toxicity, a known concern for some nitroaromatic compounds.[17] The continued exploration of the nitropyridine chemotype is poised to deliver next-generation therapeutics for a range of challenging diseases.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. atcc.org [atcc.org]

- 12. texaschildrens.org [texaschildrens.org]

- 13. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

3-Nitro-5-(trifluoromethyl)pyridin-2-amine safety and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and preliminary biological context of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine. The information is intended for use in controlled laboratory and drug development settings.

Chemical Identity and Properties

This compound is a substituted pyridine derivative. Its structural and chemical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Synonyms | 2-Amino-3-nitro-5-trifluoromethylpyridine | PubChem |

| CAS Number | 53359-69-6 | PubChem |

| Molecular Formula | C₆H₄F₃N₃O₂ | PubChem |

| Molecular Weight | 207.11 g/mol | PubChem |

| Appearance | Solid (predicted) | - |

| XLogP3 | 1.8 | PubChem |

Safety and Handling Precautions

Note: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following precautions are based on data for structurally related compounds, including other nitropyridines and trifluoromethylpyridines. It is imperative to handle this compound with the utmost care and to perform a full risk assessment before use.

Hazard Classification (Inferred)

| Hazard Class | Category | GHS Statement |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |

| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin |

| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Personal Protective Equipment (PPE)

| Protection Type | Specification | Standard |

| Eye/Face Protection | Chemical safety goggles or face shield. | EN166 (EU) or 29 CFR 1910.133 (US) |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing to prevent skin exposure. | - |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. | EN 149 (EU) or 29 CFR 1910.134 (US) |

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[1] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3] Wash hands thoroughly after handling.[2][3] Do not eat, drink, or smoke when using this product.[2][3]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Store locked up.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[2]

First Aid Measures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[4] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4] |

Experimental Protocols

Proposed Synthesis

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Methodology:

-

Dissolution: Dissolve 2-amino-5-(trifluoromethyl)pyridine in a suitable solvent, such as concentrated sulfuric acid, under controlled cooling (e.g., an ice bath).

-

Nitration: Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution while maintaining a low temperature to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction to proceed at a controlled temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent or by column chromatography.

Biological Activity and Experimental Workflows

Recent research has identified this compound (referred to as EF2 in the cited literature) as a potent and pure androgen receptor (AR) antagonist.[2][4] This compound has shown efficacy against both wild-type and drug-resistant AR variants, making it a promising lead compound for the development of therapeutics for prostate cancer.[2][4]

Signaling Pathway: Androgen Receptor Antagonism

The compound acts by inhibiting the androgen receptor signaling pathway, which is a key driver of prostate cancer growth.

Caption: Mechanism of action as an Androgen Receptor antagonist.

Experimental Workflow: In Vivo Efficacy Testing

The compound has been evaluated in a xenograft mouse model to assess its in vivo efficacy against prostate cancer tumor growth.[2][4]

References

- 1. This compound | C6H4F3N3O2 | CID 10608391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-CHLORO-3-NITRO-5-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal stability and decomposition of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine is limited in publicly available literature. This guide provides an overview based on the known properties of analogous nitroaromatic and trifluoromethyl-substituted pyridine compounds. The presented data and pathways should be considered as predictive and for informational purposes. All handling and thermal analysis of this compound should be conducted with appropriate safety precautions in a controlled laboratory setting.

Introduction

This compound is a fluorinated, nitro-substituted pyridine derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic and reactive properties. The presence of both a nitro group and a trifluoromethyl group on the pyridine ring suggests that the molecule may have energetic properties and a complex thermal decomposition profile. A thorough understanding of its thermal stability is crucial for safe handling, storage, processing, and for predicting its behavior in various applications.

This technical guide outlines the expected thermal behavior of this compound, details standard experimental protocols for its thermal analysis, and discusses potential decomposition pathways based on the chemistry of related compounds.

Predicted Thermal Properties and Data from Analogous Compounds

Table 1: Physical and Thermal Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Decomposition Onset (Predicted) | Key Observations |

| This compound | C₆H₄F₃N₃O₂ | 207.11 | Not Reported | 200 - 300 °C | Expected to be an energetic material. |

| 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | C₆H₄ClF₃N₂ | 196.56 | 86 - 90 | > 200 °C | Halogenated pyridines often exhibit complex decomposition pathways. |

| 2-Amino-5-(trifluoromethyl)pyridine | C₆H₅F₃N₂ | 162.11 | Not Reported | Not Reported | The absence of the nitro group likely increases thermal stability compared to the title compound. |

| 3-Nitro-1,2,4-triazol-5-one (NTO) | C₂H₂N₄O₃ | 130.07 | ~260 - 270 | ~230 °C | A well-studied energetic material with complex, multi-stage decomposition.[1] |

Experimental Protocols for Thermal Analysis

The following are detailed, representative experimental protocols for conducting thermal analysis of this compound. These protocols are based on standard methods for energetic materials and nitroaromatic compounds.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, phase transitions, and exothermic decomposition energy of the compound.

Methodology:

-

Sample Preparation: A small, precisely weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum or gold-plated copper pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, with a constant flow rate (e.g., 50 mL/min) to prevent oxidative reactions.

-

Temperature Program: The sample and reference pans are heated at a constant linear rate, for example, 10 °C/min, over a temperature range of 30 °C to 400 °C.

-

Data Analysis: The heat flow to the sample is measured as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified and quantified. The onset temperature of decomposition, the peak maximum temperature, and the enthalpy of decomposition (in J/g) are determined from the resulting DSC curve.

Thermogravimetric Analysis (TGA)

Objective: To measure the mass loss of the compound as a function of temperature, providing information on decomposition temperatures and the presence of volatile decomposition products.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the compound is placed in a ceramic or platinum TGA pan.

-

Instrument Setup: The TGA instrument's microbalance is tared, and the furnace is purged with the desired atmosphere.

-

Atmosphere: The analysis is performed under a dynamic atmosphere of an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a controlled flow rate (e.g., 50 mL/min).

-

Temperature Program: The sample is heated at a constant rate, such as 10 °C/min, from ambient temperature to a final temperature, for instance, 600 °C.

-

Data Analysis: The sample mass is continuously recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of mass loss, the temperatures of maximum rates of mass loss (from the derivative TGA, or DTG, curve), and the percentage of mass lost at each decomposition stage.

Visualization of Workflows and Pathways

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of an energetic material like this compound.

Caption: Workflow for Thermal Stability Analysis.

Hypothetical Decomposition Pathway

Based on the thermal decomposition of other nitroaromatic compounds, a plausible initial decomposition pathway for this compound could involve the homolytic cleavage of the C-NO₂ bond, which is often the weakest bond in such molecules. The presence of the amino group ortho to the nitro group may also facilitate intramolecular reactions.

Caption: Hypothetical Initial Decomposition Pathway.

Discussion of Potential Decomposition Mechanisms

The thermal decomposition of nitroaromatic compounds can be complex and proceed through various competing pathways. For this compound, the following mechanisms are plausible:

-

C-NO₂ Bond Homolysis: As depicted in the diagram above, the cleavage of the carbon-nitro bond is a common initial step in the decomposition of nitroaromatics, leading to the formation of a pyridinyl radical and nitrogen dioxide (•NO₂).[2] The generated radicals can then undergo a series of secondary reactions.

-

Intramolecular Rearrangement: The presence of an amino group ortho to the nitro group can facilitate an intramolecular rearrangement, potentially leading to the formation of a more stable cyclic intermediate before fragmentation. This type of interaction is known to influence the decomposition of other ortho-substituted nitroaromatics.[2]

-

Role of the Trifluoromethyl Group: The strongly electron-withdrawing trifluoromethyl group is expected to influence the electronic structure of the pyridine ring, which can affect the bond dissociation energies and, consequently, the decomposition pathway. The decomposition of the -CF₃ group at higher temperatures can lead to the formation of hazardous gases such as hydrogen fluoride (HF).

The final decomposition products are likely to be a mixture of gaseous species, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen fluoride (HF), and nitrogen (N₂), along with a solid carbonaceous residue.

Conclusion

While specific experimental data for this compound is not currently available, this technical guide provides a framework for understanding its potential thermal stability and decomposition behavior. Based on the chemistry of analogous compounds, it is predicted to be an energetic material with a decomposition onset likely in the range of 200-300 °C. The decomposition is expected to be complex, involving C-NO₂ bond cleavage and potential intramolecular rearrangements, leading to the formation of various gaseous products and a solid residue. The detailed experimental protocols provided herein offer a starting point for the safe and systematic thermal analysis of this compound. It is imperative that any experimental work on this material be conducted with appropriate safety measures in place.

References

3-Nitro-5-(trifluoromethyl)pyridin-2-amine: A Versatile Building Block in Modern Organic Synthesis

Introduction

3-Nitro-5-(trifluoromethyl)pyridin-2-amine is a highly functionalized heterocyclic compound that has emerged as a strategic building block in the fields of medicinal chemistry and agrochemical research. The pyridine core is a prevalent scaffold in numerous bioactive molecules. The presence of a trifluoromethyl (-CF3) group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Simultaneously, the ortho-positioned amino and nitro groups provide versatile reactive handles for a variety of chemical transformations, enabling the construction of complex molecular architectures, particularly fused heterocyclic systems. This guide provides an in-depth overview of its properties, reactivity, and application in organic synthesis, tailored for researchers and professionals in drug development.

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for experimental design and characterization.[2]

| Property | Value |

| CAS Number | 53359-69-6 |

| Molecular Formula | C₆H₄F₃N₃O₂ |

| Molecular Weight | 207.11 g/mol |

| IUPAC Name | This compound |

| Appearance | Solid (Typical) |

| XLogP3 | 1.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

Core Reactivity and Synthetic Pathways

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional groups: the 2-amino group and the 3-nitro group. These sites can be manipulated either independently or sequentially to generate a diverse array of complex derivatives.

N-Functionalization of the 2-Amino Group

The primary amine at the C2 position is a potent nucleophile and can readily participate in standard N-alkylation and N-arylation reactions. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly effective for forming C-N bonds with aryl halides or triflates, a key step in the synthesis of many modern pharmaceuticals.[3][4] This allows for the direct introduction of various substituted (hetero)aryl moieties.

Reduction of the 3-Nitro Group and Subsequent Cyclization

A cornerstone of this building block's utility is the selective reduction of the nitro group to an amine. This transformation yields the key intermediate 5-(trifluoromethyl)pyridine-2,3-diamine . This ortho-diamine is a classic precursor for the synthesis of a wide range of fused heterocyclic systems through condensation and cyclization reactions with bifunctional electrophiles.

Common cyclization partners include:

-

1,2-Dicarbonyl compounds (e.g., glyoxal, α-ketoesters): Lead to the formation of pyrazino[2,3-b]pyridine derivatives.

-

Carboxylic acids and their derivatives: Form imidazo[4,5-b]pyridine scaffolds.

-

Isothiocyanates: Yield fused thiourea derivatives, which can be further elaborated.

This two-step sequence (reduction followed by cyclization) is a powerful strategy for rapidly building molecular complexity and accessing privileged scaffolds in drug discovery.[5]

Detailed Experimental Protocols

The following sections provide detailed, representative methodologies for key transformations of this compound.

Protocol 1: Catalytic Reduction to 5-(Trifluoromethyl)pyridine-2,3-diamine

This protocol describes the selective reduction of the nitro group using palladium-on-carbon as a catalyst under a hydrogen atmosphere.

Materials:

-

This compound (1.0 eq)

-

Palladium on Carbon (10% Pd, 0.05 eq)

-

Methanol (or Ethanol/Ethyl Acetate)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Celite®

Procedure:

-

To a hydrogenation flask, add this compound and the solvent (e.g., Methanol, approx. 0.1 M concentration).

-

Carefully add 10% Palladium on Carbon to the suspension.

-